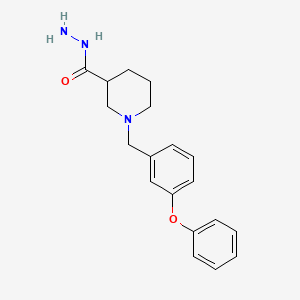![molecular formula C22H29NO2S B6071514 {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6071514.png)
{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol is a chemical compound that belongs to the class of piperidine derivatives. It is a white to off-white powder that is used in scientific research for various purposes. The compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mécanisme D'action
The mechanism of action of {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. In addition, the compound has been found to bind to certain receptors in the body, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol has been found to have several biochemical and physiological effects in the body. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol in lab experiments is its unique chemical structure and mechanism of action. The compound has been found to have potential therapeutic applications in various fields of research, such as anti-inflammatory, anti-tumor, and anti-cancer research. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the research on {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol. One of the future directions is the study of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is the study of its potential applications in the treatment of inflammatory and autoimmune diseases. In addition, further research is needed to explore the mechanism of action of this compound and to identify potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol involves several steps. The first step is the synthesis of 3-(3-methoxybenzyl)piperidine, which is achieved through the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base. The second step involves the synthesis of 1-[4-(methylthio)benzyl]-3-piperidinol, which is achieved through the reaction of 4-(methylthio)benzyl chloride with piperidine in the presence of a base. The final step involves the synthesis of {3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol, which is achieved through the reaction of 3-(3-methoxybenzyl)piperidine with 1-[4-(methylthio)benzyl]-3-piperidinol in the presence of a reducing agent.
Applications De Recherche Scientifique
{3-(3-methoxybenzyl)-1-[4-(methylthio)benzyl]-3-piperidinyl}methanol has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]-1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S/c1-25-20-6-3-5-19(13-20)14-22(17-24)11-4-12-23(16-22)15-18-7-9-21(26-2)10-8-18/h3,5-10,13,24H,4,11-12,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKPTTWHEKGGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC=C(C=C3)SC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6071434.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-3-pyrrolidinecarboxamide](/img/structure/B6071447.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6071448.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-N'-(2-furylmethyl)urea](/img/structure/B6071472.png)
![dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate](/img/structure/B6071477.png)

![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)

![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)